N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 894060-65-2
VCID: VC11915398
Molecular Formula: C20H17N7O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 894060-65-2](/images/structure/VC11915398.png)
Description |
N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique combination of functional groups, including an acetamidophenyl moiety, a pyridinyl group, and a triazolopyridazinyl structure linked via a sulfanyl group. This compound has a molecular formula of C20H17N7O2S and a molecular weight of approximately 419.5 g/mol . Its intricate structure suggests potential applications in medicinal chemistry and materials science due to its diverse functional groups. SynthesisThe synthesis of N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These steps may include the formation of the triazolopyridazine core, followed by the introduction of the pyridinyl and acetamidophenyl groups. The exact synthesis protocol can vary based on the availability of starting materials and the desired yield. Potential ApplicationsCompounds with similar structures to N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown potential in various biological activities, including antimalarial and antifungal properties . The unique combination of functional groups in this compound suggests it could be explored for therapeutic applications, although specific biological activities are still under investigation. Comparison with Similar CompoundsSeveral compounds share structural similarities with N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, each with unique characteristics that may influence their biological activities: These compounds highlight the potential for structural modifications to influence biological activity and therapeutic applications. |
---|---|
CAS No. | 894060-65-2 |
Product Name | N-(3-acetamidophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
Molecular Formula | C20H17N7O2S |
Molecular Weight | 419.5 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C20H17N7O2S/c1-13(28)22-15-3-2-4-16(11-15)23-19(29)12-30-20-25-24-18-6-5-17(26-27(18)20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29) |
Standard InChIKey | JCIYCDXRVWUGTN-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
PubChem Compound | 24891912 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume